molecular formula C14H15NO2 B1329021 2-(4-Methoxyphenoxy)-4-methylaniline CAS No. 946716-51-4

2-(4-Methoxyphenoxy)-4-methylaniline

Cat. No.: B1329021
CAS No.: 946716-51-4
M. Wt: 229.27 g/mol
InChI Key: YSUQMCNXDDAOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-4-methylaniline is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 4-methoxyphenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxyphenol is reacted with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of 4-methylaniline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxyphenoxy)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-4-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 2-(4-Methoxyphenoxy)methylphenyl
  • 4-(4-Methoxyphenoxy)piperidine hydrochloride

Uniqueness

2-(4-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both methoxy and phenoxy groups attached to a methylaniline core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-8-13(15)14(9-10)17-12-6-4-11(16-2)5-7-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQMCNXDDAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.